

The Alkaloid Caulophine: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Caulophine**

Cat. No.: **B1675074**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of **Caulophine**, a fluorenone alkaloid of interest. Since its initial discovery in 2009, research has pointed towards its potential therapeutic applications, particularly in relation to its anti-myocardial ischemia properties. This document consolidates the available scientific literature, presenting key data in a structured format, detailing experimental protocols where available, and visualizing putative signaling pathways to facilitate further research and development.

Introduction and Historical Context

The study of alkaloids, naturally occurring nitrogen-containing organic compounds, has been a cornerstone of pharmacology and drug discovery for centuries. These compounds, often derived from plants, exhibit a wide range of physiological activities. The genus *Caulophyllum*, commonly known as blue cohosh, has a rich history in traditional medicine, particularly among Native American tribes who utilized it for various gynecological purposes. The primary bioactive constituents of *Caulophyllum* species are alkaloids and saponins.

In 2009, a new fluorenone alkaloid, named **Caulophine**, was first reported as being isolated from the radix of *Caulophyllum robustum*.^[1] This discovery added a new structural class to the

diverse array of alkaloids found in this genus, which includes aporphine alkaloids like magnoflorine, taspine, and boldine.

Discovery and Characterization

Initial Discovery

Caulophine was first isolated in 2009 by a team of researchers who were screening for bioactive compounds from *Caulophyllum robustum*.^{[1][2]} The initial screening was conducted using cell membrane chromatography, a technique that allows for the rapid screening of compounds with affinity for specific cell surface receptors.^[1]

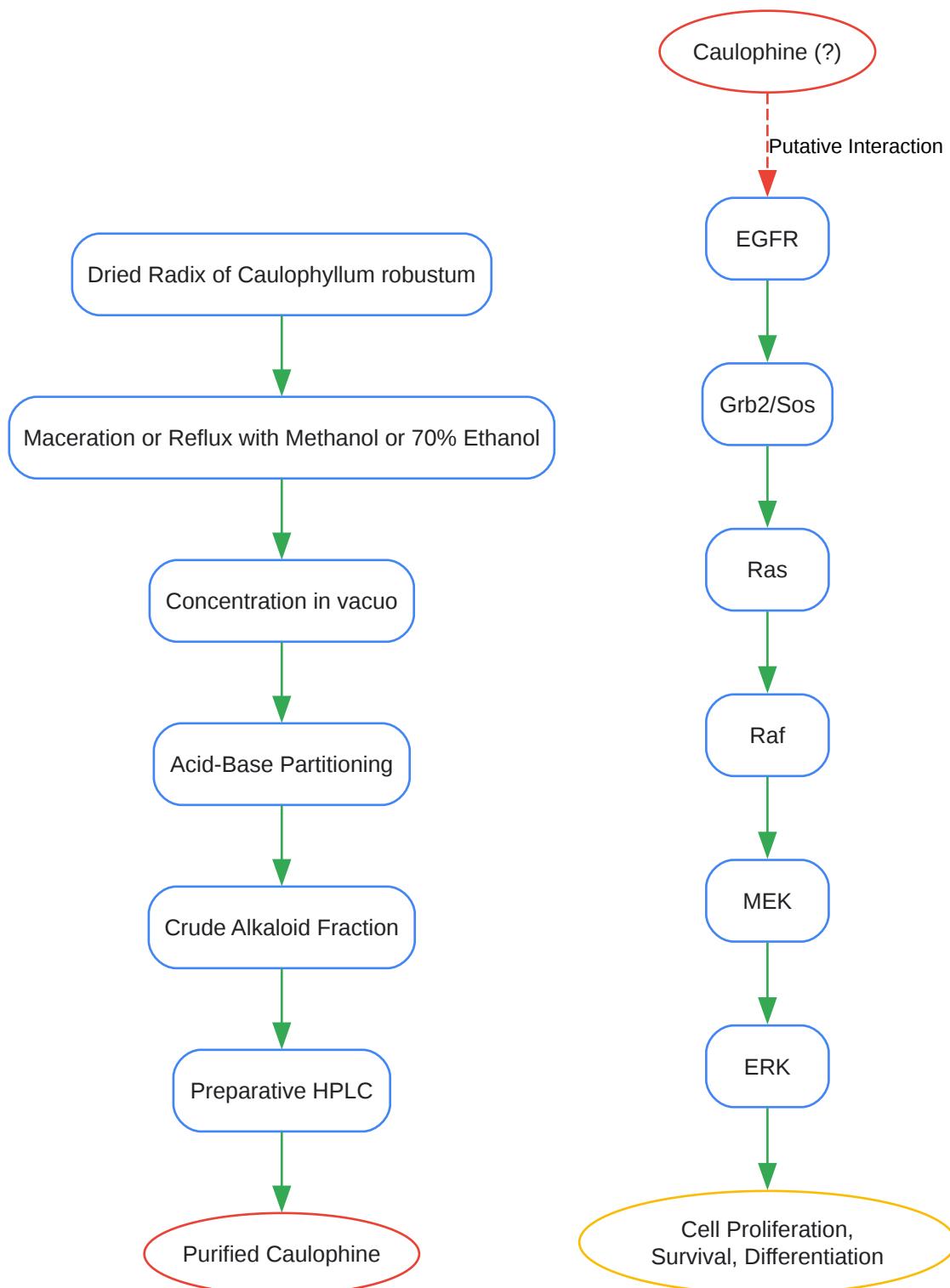
Structural Elucidation

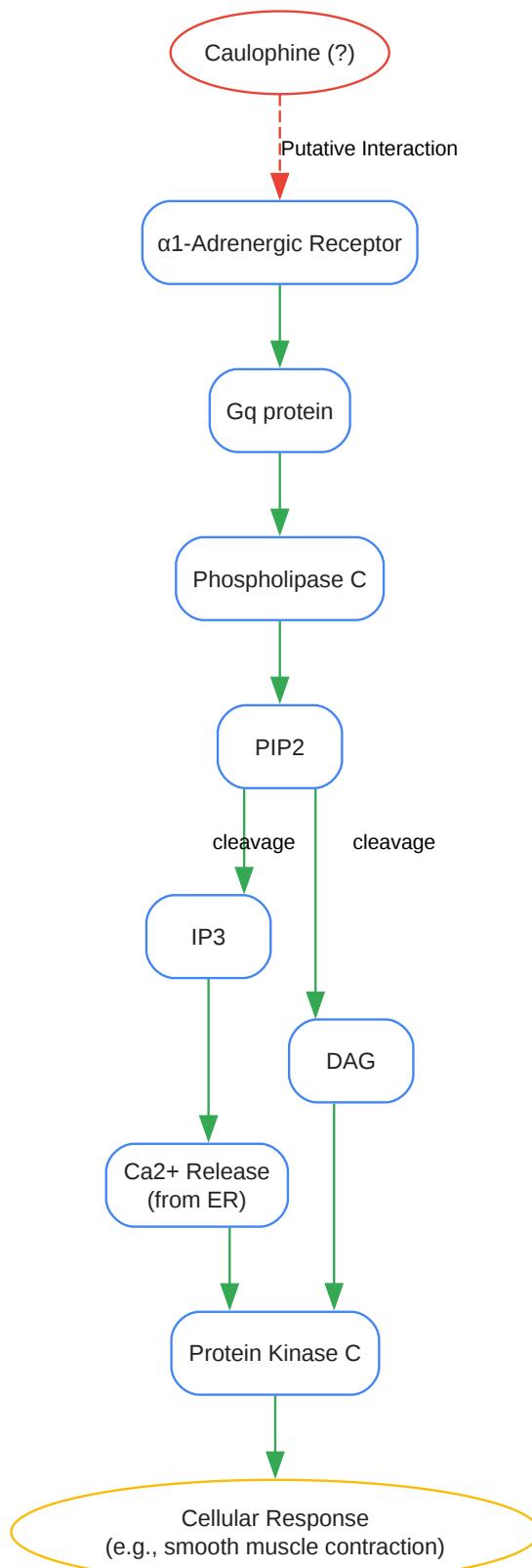
The structure of **Caulophine** was determined to be 3-(2-(dimethylamino)ethyl)-4,5-dihydroxy-1,6-dimethoxy-9H-fluoren-9-one.^[2] This identification was achieved through a combination of physicochemical and spectroscopic analyses.^{[1][2]} While the specific raw data from the original publication is not widely available, the primary methods used for structural elucidation were nuclear magnetic resonance (NMR) spectroscopy, including COSY, HMQC, HMBC, and NOESY experiments.^[2]

Table 1: Physicochemical Properties of **Caulophine**

Property	Value	Reference
Chemical Formula	C19H21NO5	[1]
Molecular Weight	343.37 g/mol	Inferred from Formula
Class	Fluorenone Alkaloid	[1]
Source	<i>Caulophyllum robustum</i> (radix)	[1]

Table 2: Spectroscopic Data for **Caulophine** (Reported Techniques)


Technique	Purpose	Reference
1H NMR	Proton environment analysis	[2]
13C NMR	Carbon skeleton analysis	[2]
COSY	1H-1H correlation	[2]
HMQC	1H-13C one-bond correlation	[2]
HMBC	1H-13C long-range correlation	[2]
NOESY	Through-space proton correlation	[2]


Note: Specific chemical shift data (δ) and coupling constants (J) from the primary literature are not readily accessible.

Experimental Protocols

General Alkaloid Extraction from *Caulophyllum*

While the specific, detailed protocol for the initial isolation of **Caulophine** is not available in the public domain, a general procedure for the extraction of alkaloids from the genus *Caulophyllum* has been described and is outlined below.[\[3\]](#) A preparative high-performance liquid chromatography (HPLC) method was also developed for the isolation and purification of **Caulophine**.[\[1\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorenone synthesis [organic-chemistry.org]
- 3. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Alkaloid Caulophine: A Technical Guide to its Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675074#discovery-and-history-of-caulophine-alkaloid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com